molecular formula C19H16FN3O3 B11370648 N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11370648
M. Wt: 353.3 g/mol
InChI Key: VVGVTSDCRNCMSF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of ethoxyphenyl and fluorophenyl groups attached to a dihydropyridazine core, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-ethoxyaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the dihydropyridazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-N’-[3-(4-fluorophenyl)acryloyl]thiourea
  • 2-[(2-ethoxyphenyl)amino]-N-(4-fluorophenyl)acetamide
  • N’-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide

Uniqueness

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of ethoxyphenyl and fluorophenyl groups attached to a dihydropyridazine core. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16FN3O3/c1-2-26-17-6-4-3-5-15(17)21-19(25)18-16(24)11-12-23(22-18)14-9-7-13(20)8-10-14/h3-12H,2H2,1H3,(H,21,25)

InChI Key

VVGVTSDCRNCMSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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